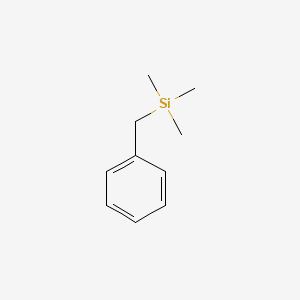
Benzyltrimethylsilane
概要
説明
Synthesis Analysis
Benzyltrimethylsilane can be synthesized through various methods, including the palladium-catalyzed reductive coupling of benzylidene dichlorides using disilanes as reducing agents, which yields (E)-α,β-bis(trimethylsilyl)stilbenes in high yields (Matsumoto et al., 1983). Another approach involves the hydrosilylation reaction of template agents with methyldiethoxysilane, leading to the formation of ladderlike polymethylsiloxanes (Tang et al., 2002).
Molecular Structure Analysis
The molecular structure of benzyltrimethylsilane derivatives, such as bis(p-trimethylsilyltolyl)tellurium dichloride, showcases a distorted octahedral configuration around the tellurium atom, indicating the complex structural diversity these compounds can exhibit (Chadha & Drake, 1984).
Chemical Reactions and Properties
Benzyltrimethylsilane undergoes various chemical reactions, including electrophilic substitution at the benzylic position and reactions with iodine monobromide or bromine, demonstrating its reactive benzylic site (Bordeau et al., 1987). Its reaction with tellurium(IV) chloride forms condensation products, showcasing its reactivity towards different electrophiles and its utility in forming complex molecules (Chadha & Drake, 1984).
Physical Properties Analysis
The physical properties of benzyltrimethylsilane and its derivatives, such as their solubility, boiling points, and crystalline structures, are crucial for their application in synthesis and materials science. However, specific details on these properties are not provided in the cited papers.
Chemical Properties Analysis
The chemical properties of benzyltrimethylsilane, including its stability, reactivity towards various reagents, and participation in radical and ionic mechanisms, are evidenced by its involvement in a wide range of chemical reactions. Its utility in synthesizing complex organic compounds and materials, such as ladderlike polymethylsiloxanes, underscores its importance in organic and materials chemistry (Tang et al., 2002).
科学的研究の応用
Electrophilic Substitution
- BTMS reacts with iodine monobromide and bromine in various conditions, leading to direct benzylic substitution. This reaction is significant in organic chemistry for the introduction of iodine or bromine at the benzylic position, which has diverse applications in synthesizing other organic compounds (Bordeau et al., 1987).
Synthesis of Alcohols
- In the presence of tetrabutylammonium fluoride, BTMS adds to aldehydes and ketones, yielding corresponding alcohols upon hydrolysis. This application is crucial in organic synthesis, especially in the preparation of alcohols from simpler compounds (Bennetau & Dunogues, 1983).
Oxidation Reactions
- BTMS undergoes oxidation reactions with cerium(IV) ammonium nitrate, leading to products of C-Si cleavage under mild conditions. These reactions are useful in studies of bond cleavage and oxidation processes in organosilicon chemistry (Baciocchi et al., 1989).
Side-Chain Oxidation
- BTMS reacts with iodosylbenzene in the presence of iron or manganese porphyrins. This reaction is significant for studying the oxidation mechanisms in organic compounds, particularly the transformation of BTMS into benzaldehydes (Baciocchi & Lanzalunga, 1993).
Alkali Cleavage
- BTMS undergoes alkali cleavage, which is important in studies relating to substituent effects and nucleophilic reactions in organometallic chemistry (Bott et al., 1965).
Photochemical Processes
- BTMS exhibits distinct photochemical behaviors in different solvents. This is significant for understanding the photophysical processes in organic chemistry, particularly in the formation of radicals (Hiratsuka et al., 1996).
Reactions with Trifluoroacetic Acid
- BTMS undergoes novel cleavages with trifluoroacetic acid, which is relevant in the study of chemical reactions involving acid-catalyzed processes (Andrianov et al., 1976).
Addition to Imines
- BTMS adds to imines in the presence of tetrabutylammonium fluoride, contributing to the field of amines synthesis and its applications in organic chemistry (Zhang et al., 2006).
作用機序
Target of Action
Benzyltrimethylsilane (BTMSi) primarily targets vinyl monomers in anionic polymerization . It interacts with these monomers to initiate polymerization, leading to the formation of polymers .
Mode of Action
BTMSi interacts with its targets through a process known as desilylation . This process involves the removal of a silyl group from BTMSi, resulting in the formation of benzyl anions . These anions then serve as initiators for the anionic polymerization of vinyl monomers .
Biochemical Pathways
The primary biochemical pathway affected by BTMSi is the anionic polymerization of vinyl monomers . The benzyl anions generated from BTMSi interact with the vinyl monomers, leading to the formation of polymers . This process allows for the synthesis of polymers with controlled molecular weights and molecular weight distributions .
Result of Action
The primary result of BTMSi’s action is the formation of polymers . These polymers are formed through the anionic polymerization of vinyl monomers, initiated by the benzyl anions generated from BTMSi . The resulting polymers have controlled molecular weights and molecular weight distributions .
Action Environment
The action of BTMSi is influenced by environmental factors such as temperature and the presence of other compounds . For instance, benzyltrimethylsilyl anions are obtained at elevated temperatures in the absence of 18-crown-6, whereas benzyl anions are obtained at low temperatures in the presence of 18-crown-6 . This indicates that both temperature and the presence of other compounds can influence the action, efficacy, and stability of BTMSi .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIWRLGWLMRJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061116 | |
| Record name | Trimethylbenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyltrimethylsilane | |
CAS RN |
770-09-2 | |
| Record name | Benzyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylbenzylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyltrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, [(trimethylsilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylbenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLBENZYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX8B6Q8WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of benzyltrimethylsilane?
A1: Benzyltrimethylsilane has the molecular formula C10H16Si and a molecular weight of 164.32 g/mol.
Q2: Are there any characteristic spectroscopic data for benzyltrimethylsilane?
A2: Yes, benzyltrimethylsilane exhibits characteristic peaks in various spectroscopic techniques. For instance, in infrared (IR) spectroscopy, the presence of the C-Si bond is indicated by a characteristic absorption band. []
Q3: Is benzyltrimethylsilane compatible with common organic solvents?
A3: Yes, benzyltrimethylsilane demonstrates good solubility in a variety of organic solvents, including tetrahydrofuran (THF), diethyl ether, dichloromethane, and acetonitrile. [, , , , , , , , , , , , ]
Q4: What are the main applications of benzyltrimethylsilane in organic synthesis?
A4: Benzyltrimethylsilane is widely employed as a reagent in organic synthesis, particularly as a benzyl anion equivalent in reactions such as nucleophilic additions and Peterson olefinations. It's also utilized in cross-coupling reactions to form carbon-carbon bonds. [, , , , , , , , ]
Q5: Can you elaborate on the use of benzyltrimethylsilane in photochemical reactions?
A5: Benzyltrimethylsilane exhibits interesting photochemical behavior. Upon UV irradiation, it can undergo photoinduced electron transfer reactions, leading to the formation of benzyl radicals and other reactive intermediates. [, , , , , ]
Q6: How do solvent effects influence the photochemistry of benzyltrimethylsilane?
A6: Solvent polarity plays a significant role in the photochemical reactivity of benzyltrimethylsilane. For instance, in polar solvents like methanol, photolysis generates benzyl radicals and triplet states, while in non-polar solvents like cyclohexane, primarily triplet-triplet absorption is observed. []
Q7: Have computational methods been applied to study benzyltrimethylsilane?
A7: Yes, computational studies using methods like MNDO-PM3 have been employed to investigate the molecular structure and electronic properties of benzyltrimethylsilane, particularly in its excited states. [, , , ]
Q8: How do structural modifications of benzyltrimethylsilane affect its reactivity?
A8: Substituents on the benzene ring can significantly impact the reactivity of benzyltrimethylsilane. For example, electron-withdrawing groups generally enhance the rate of cleavage of the benzyl-silicon bond in reactions with alkali. []
Q9: Are there specific examples of substituent effects on benzyltrimethylsilane reactivity?
A9: Yes, studies have shown that the buta-1,3-diynyl substituent in the para-position increases the rate of cleavage by alkali significantly compared to the unsubstituted compound. []
Q10: What are some strategies to improve the stability of benzyltrimethylsilane in formulations?
A10: Although generally stable, benzyltrimethylsilane can be formulated under inert atmospheres and stored at low temperatures to minimize potential degradation pathways. [, , ]
Q11: Are there specific SHE regulations regarding the handling and use of benzyltrimethylsilane?
A11: While specific regulations may vary depending on location and application, benzyltrimethylsilane should be handled with standard laboratory safety procedures, including appropriate personal protective equipment and ventilation. Consultation with relevant safety data sheets is crucial. []
Q12: What analytical techniques are commonly used to characterize benzyltrimethylsilane and its reaction products?
A12: Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography are frequently employed to characterize benzyltrimethylsilane and its derivatives. [, , ]
Q13: Is there information available on the environmental fate and potential impact of benzyltrimethylsilane?
A13: Data on the environmental persistence and ecotoxicological effects of benzyltrimethylsilane are limited. Standard procedures for handling and disposal of chemicals should be followed. []
Q14: What are some historical milestones in the development and application of benzyltrimethylsilane in chemical research?
A14: The use of benzyltrimethylsilane as a benzyl anion equivalent and its application in photochemical reactions represent significant milestones in its research history. [, , , ]
Q15: Are there any notable interdisciplinary applications of benzyltrimethylsilane research?
A15: Research on benzyltrimethylsilane has implications for various fields, including materials science, particularly in the context of surface modifications and thin film deposition. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



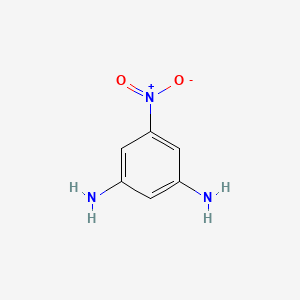
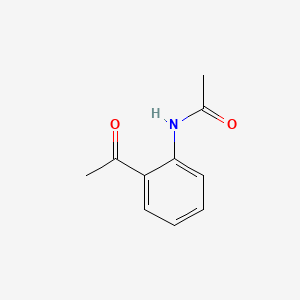
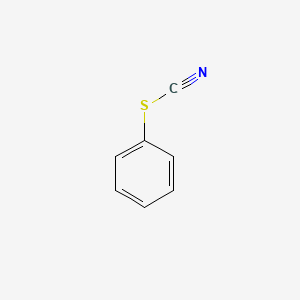
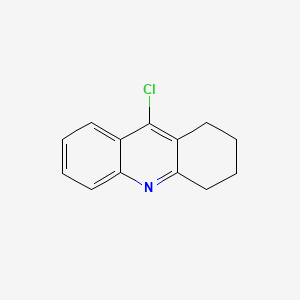
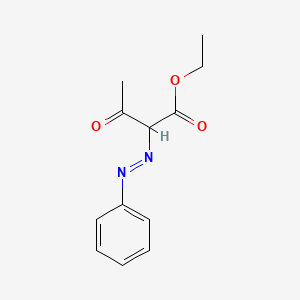
![2-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1265567.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)

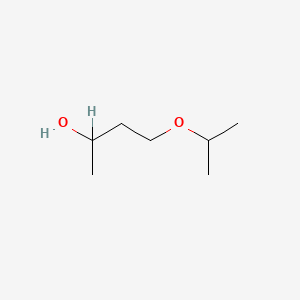
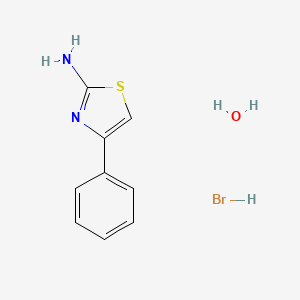

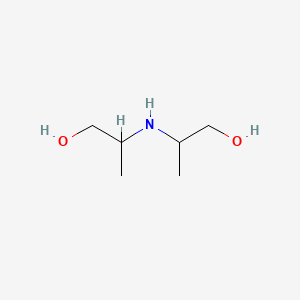
![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)